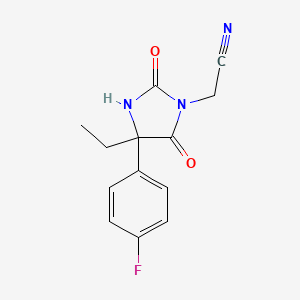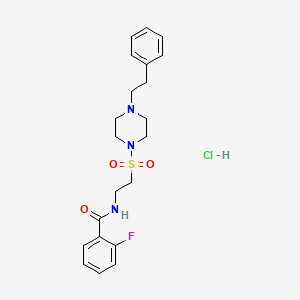
2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a benzamide group, a sulfonyl group, and a piperazine ring . It’s important to note that the exact structure and properties can vary significantly depending on the positions of these groups and the presence of the 2-fluoro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including fluorination . The synthesis could involve the reaction of a suitable benzamide derivative with a 4-phenethylpiperazine derivative .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups. It would contain a benzamide group, a sulfonyl group, and a piperazine ring . The exact structure would depend on the positions of these groups and the presence of the 2-fluoro group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Chemical Synthesis and Derivatization
The chemical structure and synthesis of compounds related to 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride have been explored for various applications, including the development of novel insecticides and the synthesis of complex molecules. For instance, flubendiamide, a compound with a unique structure featuring a sulfonylalkyl group, demonstrates exceptional insecticidal activity against lepidopterous pests and offers safety for non-target organisms, highlighting the potential for agricultural applications (Tohnishi et al., 2005). Similarly, the synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications demonstrate the relevance of such chemical frameworks in the development of materials with high proton conductivity (Bae et al., 2009).
Drug Development and Pharmacological Studies
The compound's structure is also pertinent to the synthesis of pharmacologically active molecules. For example, research into alkali metal fluorides as efficient fluorinating agents showcases the utility of these methods in the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes, which are crucial for the development of new medications (Fritz-Langhals, 1994). Moreover, the synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides—new selective class III agents—highlight the potential for creating new treatments for cardiac conditions, demonstrating the relevance of such chemical structures in medicinal chemistry (Morgan et al., 1990).
Molecular Imaging and Diagnostic Applications
Furthermore, the development of [(18)F]fluorothiols as a new generation of peptide labeling reagents for potential tracers in positron emission tomography (PET) imaging signifies the importance of fluoro-substituted compounds in diagnostic and imaging applications. This research underscores the versatility of fluorine chemistry in enhancing the properties of biomolecules for medical imaging (Glaser et al., 2004).
特性
IUPAC Name |
2-fluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S.ClH/c22-20-9-5-4-8-19(20)21(26)23-11-17-29(27,28)25-15-13-24(14-16-25)12-10-18-6-2-1-3-7-18;/h1-9H,10-17H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIXUFUNZWVISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
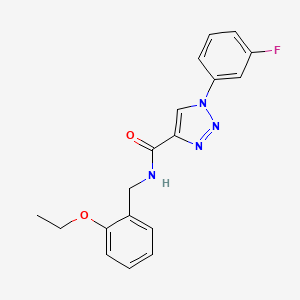
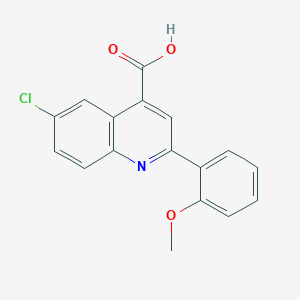
![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)
![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)
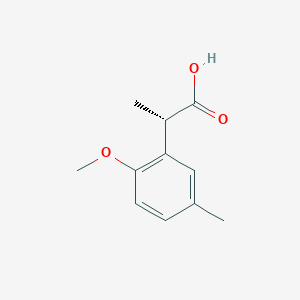
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2731049.png)
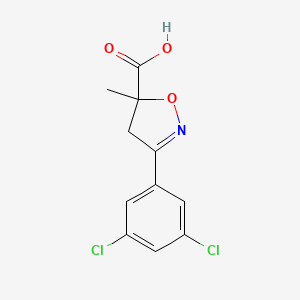
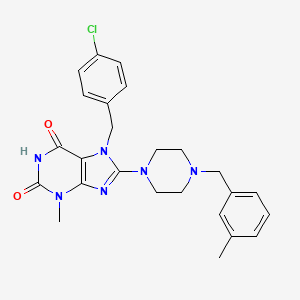
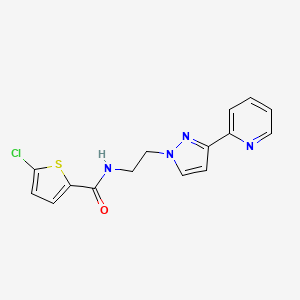
![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)
![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)

